[(6-Fluoropyridin-3-yl)methyl](methyl)amine dihydrochloride
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Overview
Description
(6-Fluoropyridin-3-yl)methylamine dihydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of fluorinating agents such as ammonium fluoride or other fluorine-containing reagents under basic conditions . The reaction conditions often require careful control of temperature and solvent to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoropyridin-3-yl)methylamine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
(6-Fluoropyridin-3-yl)methylamine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities.
Biological Research: It is used in studies to understand the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound is used in the synthesis of other fluorinated chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Fluoropyridin-3-yl)methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- Perfluoropyridine
Uniqueness
(6-Fluoropyridin-3-yl)methylamine dihydrochloride is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methylamine group. This combination of functional groups can result in distinct chemical and biological properties compared to other fluorinated pyridines .
Properties
IUPAC Name |
1-(6-fluoropyridin-3-yl)-N-methylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c1-9-4-6-2-3-7(8)10-5-6;;/h2-3,5,9H,4H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQRNWRZKGKRDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(C=C1)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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